molecular formula C22H18ClNO5 B5462708 2-{2-[4-(acetyloxy)-2-chloro-5-methoxyphenyl]vinyl}-8-quinolinyl acetate

2-{2-[4-(acetyloxy)-2-chloro-5-methoxyphenyl]vinyl}-8-quinolinyl acetate

Cat. No.: B5462708
M. Wt: 411.8 g/mol
InChI Key: USLVYEYPOZGROQ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(acetyloxy)-2-chloro-5-methoxyphenyl]vinyl}-8-quinolinyl acetate, also known as AM251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1999 by researchers at the University of Connecticut and has since been used extensively in scientific research.

Mechanism of Action

2-{2-[4-(acetyloxy)-2-chloro-5-methoxyphenyl]vinyl}-8-quinolinyl acetate is a competitive antagonist of the CB1 receptor, which is primarily found in the central nervous system. It binds to the receptor and blocks the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system and its downstream effects.
Biochemical and Physiological Effects:
The blockade of CB1 receptors by this compound has been shown to have several biochemical and physiological effects. It reduces the release of neurotransmitters such as dopamine and glutamate, which are involved in reward and memory processes. This compound also decreases food intake and increases energy expenditure, making it a potential target for the treatment of obesity. Additionally, it has been shown to have analgesic effects and to reduce the development of tolerance to opioids.

Advantages and Limitations for Lab Experiments

2-{2-[4-(acetyloxy)-2-chloro-5-methoxyphenyl]vinyl}-8-quinolinyl acetate has several advantages for use in lab experiments. It is highly selective for the CB1 receptor, allowing for specific modulation of the endocannabinoid system. It is also relatively stable and can be administered in various ways, including intraperitoneal injection and oral gavage. However, there are also limitations to its use. This compound has a short half-life and can be rapidly metabolized, requiring frequent dosing. Additionally, it has been shown to have off-target effects on other receptors, such as the serotonin 5-HT2 receptor.

Future Directions

There are several future directions for the use of 2-{2-[4-(acetyloxy)-2-chloro-5-methoxyphenyl]vinyl}-8-quinolinyl acetate in scientific research. One potential avenue is the investigation of its effects on neuroinflammation and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is potential for the development of novel CB1 receptor antagonists with improved pharmacokinetic properties and selectivity. Finally, the role of the endocannabinoid system in the regulation of immune function and inflammation is an area of active research, and this compound may be a useful tool in this field.

Synthesis Methods

The synthesis of 2-{2-[4-(acetyloxy)-2-chloro-5-methoxyphenyl]vinyl}-8-quinolinyl acetate involves several steps, starting with the reaction of 2-chloro-5-methoxybenzaldehyde with 4-bromoanisole to yield 2-(4-bromo-2-methoxyphenyl)-5-methoxybenzaldehyde. This compound is then reacted with vinyl magnesium bromide to form 2-{2-[4-(2-methoxy-4-bromophenyl)vinyl]-5-methoxyphenyl}ethanol. The final step involves the acetylation of the hydroxyl group with acetic anhydride to yield this compound.

Scientific Research Applications

2-{2-[4-(acetyloxy)-2-chloro-5-methoxyphenyl]vinyl}-8-quinolinyl acetate has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to modulate pain, appetite, and memory, among other functions. This compound has also been used to study the effects of CB1 receptor antagonism on drug addiction and withdrawal.

Properties

IUPAC Name

[2-[(E)-2-(4-acetyloxy-2-chloro-5-methoxyphenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO5/c1-13(25)28-19-6-4-5-15-7-9-17(24-22(15)19)10-8-16-11-20(27-3)21(12-18(16)23)29-14(2)26/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLVYEYPOZGROQ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3Cl)OC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3Cl)OC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.